molecular formula C14H17F3N2O3 B15000990 Ethyl 2-acetamido-3,3,3-trifluoro-2-(p-toluidino)propionate CAS No. 328918-09-8

Ethyl 2-acetamido-3,3,3-trifluoro-2-(p-toluidino)propionate

Cat. No.: B15000990
CAS No.: 328918-09-8
M. Wt: 318.29 g/mol
InChI Key: RBWGURSELNNDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3,3,3-trifluoro-2-oxopropanoate with aniline derivatives under controlled conditions . The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Acetone, ethanol, dichloromethane.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The acetamido group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

328918-09-8

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-(4-methylanilino)propanoate

InChI

InChI=1S/C14H17F3N2O3/c1-4-22-12(21)13(14(15,16)17,18-10(3)20)19-11-7-5-9(2)6-8-11/h5-8,19H,4H2,1-3H3,(H,18,20)

InChI Key

RBWGURSELNNDFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.